

Validating the Structure of 4-Chloro-4'-fluorobutyrophenone: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Chloro-4'-fluorobutyrophenone**

Cat. No.: **B134399**

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of **4-Chloro-4'-fluorobutyrophenone** through comparative spectroscopic analysis. This guide provides a detailed examination of its ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data alongside analogous data for 4-chlorobutyrophenone and 4-fluorobutyrophenone, offering a clear validation of its chemical structure.

This guide presents a thorough spectroscopic analysis to confirm the structure of **4-Chloro-4'-fluorobutyrophenone**, a key intermediate in the synthesis of various pharmaceuticals. By comparing its spectral data with those of closely related compounds, 4-chlorobutyrophenone and 4-fluorobutyrophenone, we can definitively assign the spectral features to the specific structural components of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **4-Chloro-4'-fluorobutyrophenone** and its structural analogs.

^1H Nuclear Magnetic Resonance (NMR) Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4-Chloro-4'-fluorobutyrophenone	8.03-7.97	m	-	2 x CH (aromatic, ortho to C=O)
7.17-7.09	m	-	2 x CH (aromatic, meta to C=O)	
3.68	t	6.2	CH ₂ (adjacent to Cl)	
3.15	t	7.0	CH ₂ (adjacent to C=O)	
2.22	tt	7.0, 6.2	CH ₂ (central)	
4-Chlorobutyrophenone	7.95-7.92	m	-	2 x CH (aromatic, ortho to C=O)
7.58-7.42	m	-	3 x CH (aromatic, meta and para to C=O)	
3.69	t	6.4	CH ₂ (adjacent to Cl)	
3.11	t	6.8	CH ₂ (adjacent to C=O)	
2.19	p	6.6	CH ₂ (central)	
4-Fluorobutyrophenone	8.01-7.95	m	-	2 x CH (aromatic, ortho to C=O)
7.16-7.09	m	-	2 x CH (aromatic, meta	

to C=O)			
2.97	t	7.4	CH ₂ (adjacent to C=O)
1.80	sextet	7.4	CH ₂ (central)
1.01	t	7.4	CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Data

Compound	Chemical Shift (δ) ppm	Assignment
4-Chloro-4'-fluorobutyrophenone	197.3	C=O
166.1 (d, J = 254.7 Hz)	C-F	
133.2 (d, J = 4.3 Hz)	C (aromatic, ipso to C=O)	
130.6 (d, J = 9.3 Hz)	2 x CH (aromatic, ortho to C=O)	
115.9 (d, J = 22.2 Hz)	2 x CH (aromatic, meta to C=O)	
44.6	CH ₂ (adjacent to Cl)	
35.2	CH ₂ (adjacent to C=O)	
26.7	CH ₂ (central)	
4-Chlorobutyrophenone	199.1	C=O
136.8	C (aromatic, ipso to C=O)	
133.0	CH (aromatic, para to C=O)	
128.6	2 x CH (aromatic, meta to C=O)	
128.0	2 x CH (aromatic, ortho to C=O)	
44.8	CH ₂ (adjacent to Cl)	
37.9	CH ₂ (adjacent to C=O)	
26.5	CH ₂ (central)	
4-Fluorobutyrophenone	198.9	C=O
165.7 (d, J = 254.0 Hz)	C-F	
133.2 (d, J = 3.0 Hz)	C (aromatic, ipso to C=O)	

130.8 (d, $J = 9.0$ Hz)	2 x CH (aromatic, ortho to C=O)
115.6 (d, $J = 22.0$ Hz)	2 x CH (aromatic, meta to C=O)
37.9	CH ₂ (adjacent to C=O)
19.4	CH ₂ (central)
13.8	CH ₃

Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Assignment
4-Chloro-4'-fluorobutyrophenone	~1685	C=O stretch
~1595, ~1500	C=C aromatic ring stretch	
~1230	C-F stretch	
~770	C-Cl stretch	
4-Chlorobutyrophenone	~1684	C=O stretch
~1597, ~1448	C=C aromatic ring stretch	
~750, ~690	C-H aromatic out-of-plane bend	
~668	C-Cl stretch	
4-Fluorobutyrophenone	~1684	C=O stretch
~1597, ~1506	C=C aromatic ring stretch	
~1227	C-F stretch	

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Chloro-4'-fluorobutyrophenone	200/202 (M^+ , $^{35}\text{Cl}/^{37}\text{Cl}$)[1]	164, 138, 123 (base peak), 107[1]
4-Chlorobutyrophenone	182/184 (M^+ , $^{35}\text{Cl}/^{37}\text{Cl}$)	146, 120, 105 (base peak), 77
4-Fluorobutyrophenone	166 (M^+)	123 (base peak), 95, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

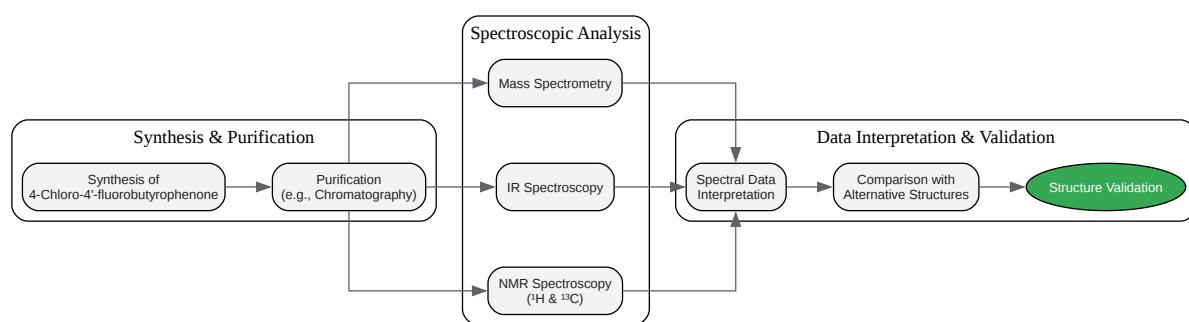
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

- Mass Analysis: Analyze the generated ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
- Parameters (for EI):
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-300).

Visualization of Structural Analysis

The following diagrams illustrate the workflow for validating the structure of **4-Chloro-4'-fluorobutyrophenone** and the key correlations between its structure and spectroscopic data.



[Click to download full resolution via product page](#)

Caption: Workflow for the structural validation of **4-Chloro-4'-fluorobutyrophenone**.

Caption: Correlation of the chemical structure with key spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Structure of 4-Chloro-4'-fluorobutyrophenone: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134399#validating-the-structure-of-4-chloro-4-fluorobutyrophenone-with-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com